molecular formula C12H17N3O2 B2716434 1-[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one CAS No. 1340779-54-5

1-[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one

Cat. No. B2716434
CAS RN: 1340779-54-5
M. Wt: 235.287
InChI Key: ALFONSIYYFUCPR-UHFFFAOYSA-N
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Description

  • Safety Information : Refer to the Material Safety Data Sheet (MSDS) for detailed safety precautions .

Synthesis Analysis

The synthesis of this compound involves specific chemical reactions. For instance, one approach could be the reaction between an appropriate amine and an amidoxime, followed by cyclization to form the oxadiazole ring. Further optimization and purification steps are necessary to achieve high yield and purity .


Molecular Structure Analysis

The molecular structure of 1-[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one consists of a pyrrolidin-2-one ring attached to a 5-cyclopentyl-1,2,4-oxadiazole moiety. The oxadiazole ring contributes to its unique properties and potential biological activity .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and hydrogen bonding interactions. Investigating its reactivity with other functional groups is essential for understanding its behavior in different contexts .


Physical And Chemical Properties Analysis

  • Melting Point : Noted to be in the range of 106.6–108.1 °C .
  • NMR Spectra : The proton NMR spectrum reveals characteristic peaks corresponding to aromatic protons and the methylene group .

Mechanism of Action

The precise mechanism of action for this compound depends on its intended application. It could act as a potential drug candidate, enzyme inhibitor, or ligand for specific receptors. Further studies are needed to elucidate its biological targets and pathways .

properties

IUPAC Name

1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-11-6-3-7-15(11)8-10-13-12(17-14-10)9-4-1-2-5-9/h9H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFONSIYYFUCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=NO2)CN3CCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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